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Introduction

IK-175 is a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor
(AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in
regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by
ligands such as kynurenine, a metabolite of tryptophan, leading to immunosuppression and
tumor immune evasion.[2][3] By antagonizing AHR, IK-175 aims to reverse this
immunosuppressive effect and restore anti-tumor immunity.[1][2] This document provides a
comprehensive overview of the preclinical and clinical pharmacokinetics and
pharmacodynamics of IK-175.

Mechanism of Action

IK-175 is a potent and selective AHR antagonist.[1][3] Its mechanism of action involves
blocking the AHR signaling pathway, thereby modulating the function of various immune cells.
In preclinical studies, IK-175 has been shown to decrease the expression of AHR target genes
and reduce the release of anti-inflammatory cytokines, while increasing the production of pro-
inflammatory cytokines in activated human T-cells.[1]

IK-175 Mechanism of Action as an AHR Antagonist.

Pharmacokinetics
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Preclinical Pharmacokinetics

IK-175 has demonstrated favorable pharmacokinetic properties in several preclinical species,
including mice, rats, dogs, and cynomolgus monkeys.[2][3] Detailed pharmacokinetic
parameters in Balb/c mice following a single 3 mg/kg dose are summarized below.

Parameter Intravenous (3 mg/kg) Oral (3 mg/kg)
AUC 2,081 ngh/mL 1,091 ngh/mL
Cmax - 204 ng/mL

Oral Bioavailability - ~50%
Elimination Half-life (t¥%) - ~7 hours

Data from Balb/c mice.[2]

Clinical Pharmacokinetics

IK-175 has been evaluated in a Phase l1a/b clinical trial (NCT04200963) in patients with locally
advanced or metastatic solid tumors and urothelial carcinoma.[2][4][5] The study assessed IK-
175 as a single agent and in combination with nivolumab.[4][5] In the dose-escalation phase,
IK-175 was administered orally at doses ranging from 200 to 1600 mg daily for monotherapy
and 800 and 1200 mg daily in the combination arm.[6][7] The recommended Phase 2 dose was
established at 1200 mg once daily.[6][7] While pharmacokinetic assessments were a secondary
objective of the study, detailed human pharmacokinetic parameters have not yet been fully
published.

Pharmacodynamics
Preclinical Pharmacodynamics

In Vitro

In activated human primary T-cells, IK-175 treatment led to a dose-dependent modulation of
cytokine production. Specifically, it inhibited the production of the anti-inflammatory cytokine IL-
22 with an IC50 of 7 nmol/L and resulted in a 2-fold increase in the production of the pro-
inflammatory cytokine I1L-2.[1]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/pdf/Preclinical_Profile_of_IK_175_A_Potent_and_Selective_Aryl_Hydrocarbon_Receptor_AHR_Inhibitor.pdf
https://pubmed.ncbi.nlm.nih.gov/35666806/
https://www.benchchem.com/pdf/Preclinical_Profile_of_IK_175_A_Potent_and_Selective_Aryl_Hydrocarbon_Receptor_AHR_Inhibitor.pdf
https://www.benchchem.com/pdf/Preclinical_Profile_of_IK_175_A_Potent_and_Selective_Aryl_Hydrocarbon_Receptor_AHR_Inhibitor.pdf
https://www.researchgate.net/publication/397214899_IK-175_an_oral_aryl_hydrocarbon_receptor_inhibitor_alone_and_with_nivolumab_in_patients_with_advanced_solid_tumors_and_urothelial_carcinoma
https://www.clinicaltrials.gov/study/NCT04200963
https://www.researchgate.net/publication/397214899_IK-175_an_oral_aryl_hydrocarbon_receptor_inhibitor_alone_and_with_nivolumab_in_patients_with_advanced_solid_tumors_and_urothelial_carcinoma
https://www.clinicaltrials.gov/study/NCT04200963
https://jitc.bmj.com/content/10/Suppl_2/A692
https://www.researchgate.net/publication/365213323_661_Initial_results_from_a_phase_1ab_study_of_IK-175_an_oral_AHR_inhibitor_as_a_single_agent_and_in_combination_with_nivolumab_in_patients_with_advanced_solid_tumors_and_urothelial_carcinoma
https://jitc.bmj.com/content/10/Suppl_2/A692
https://www.researchgate.net/publication/365213323_661_Initial_results_from_a_phase_1ab_study_of_IK-175_an_oral_AHR_inhibitor_as_a_single_agent_and_in_combination_with_nivolumab_in_patients_with_advanced_solid_tumors_and_urothelial_carcinoma
https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo

Oral administration of IK-175 in mice demonstrated dose-dependent on-target activity by
blocking ligand-stimulated AHR activation of Cyplal transcription in both the liver and spleen.

[1](21(3]

Inhibition of Cyplal

Tissue Dose (mg/kg) L.
Transcription (at 4 hours)

Liver 5 78%

10 93%

25 98%

Spleen 5 35%

10 76%

25 97%

Data from mice.[1]

Clinical Pharmacodynamics

In the Phase la/b study, target engagement of IK-175 was confirmed through ex vivo AHR
activation assays and dose-dependent modulation of AHR-regulated genes in tumor biopsies.
[4][8][9] These findings provide evidence of on-target activity in patients.

Experimental Protocols
In Vitro Cytokine Inhibition Assay

Objective: To determine the potency of IK-175 in inhibiting AHR-mediated cytokine production.
e Cell Culture: Human primary T-cells are activated in vitro.
o Treatment: Activated T-cells are treated with varying concentrations of IK-175.

 Incubation: Cells are incubated for a specified period (e.g., 72 hours).
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o Supernatant Collection: The cell culture supernatant is collected.

o Cytokine Measurement: Concentrations of cytokines such as IL-22 and IL-2 are measured
using a multiplex immunoassay (e.g., Meso Scale Discovery).

» Data Analysis: The percent inhibition of IL-22 and the fold-increase in IL-2 are calculated to
determine the IC50 and efficacy.[1]

Treat with IK-175 Incubate Collect Supernatant
(Varying Concentrations) (e.g., 72 hours) P

Click to download full resolution via product page

Workflow for In Vitro Cytokine Inhibition Assay.

In Vivo Murine Pharmacodynamic Study

Objective: To assess the in vivo on-target activity of IK-175.

e Animal Model: Syngeneic mouse models of cancer (e.g., CT26 colorectal cancer).

o Treatment: Mice are orally administered IK-175 at various doses (e.g., 5, 10, and 25 mg/kg).
o AHR Agonist Challenge: An AHR agonist is administered to stimulate AHR activity.

o Tissue Collection: Liver and spleen tissues are collected at specific time points (e.g., 4 and
10 hours) post-treatment.

o Gene Expression Analysis: The expression of the AHR target gene Cyplal is measured by
guantitative real-time PCR.

» Data Analysis: The percentage of inhibition of Cyplal transcription is calculated relative to
vehicle-treated controls.

Clinical Development

IK-175 is being evaluated in a Phase l1a/b clinical trial (NCT04200963) as a monotherapy and
in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors
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and urothelial carcinoma.[2][4][5] The study's primary objectives are to assess the safety,
tolerability, and determine the recommended Phase 2 dose.[4][6] Secondary objectives include
evaluating pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[4][8][9]
The FDA has granted Fast Track designation to IK-175 in combination with nivolumab for
patients with advanced urothelial carcinoma who have progressed on or after checkpoint
inhibitors.

Conclusion

IK-175 is a promising novel, orally active AHR inhibitor with a favorable preclinical
pharmacokinetic and pharmacodynamic profile. It effectively engages its target in both
preclinical models and in cancer patients, leading to the modulation of immune responses. The
ongoing clinical development of IK-175 will further elucidate its therapeutic potential as a
monotherapy and in combination with immunotherapy for the treatment of advanced cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of IK-
175: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601157#pharmacokinetics-and-
pharmacodynamics-of-ik-175]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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